![molecular formula C7H8ClN5 B3078123 4-(1H-tetrazol-1-yl)aniline hydrochloride CAS No. 1049766-54-2](/img/structure/B3078123.png)
4-(1H-tetrazol-1-yl)aniline hydrochloride
Overview
Description
4-(1H-Tetrazol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives . It is a white crystalline solid that is soluble in water and ethanol . This compound is often used as a building block in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The molecular formula of 4-(1H-tetrazol-1-yl)aniline hydrochloride is C7H7N5•HCl . The InChI code is 1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H .Physical And Chemical Properties Analysis
4-(1H-Tetrazol-1-yl)aniline hydrochloride is a solid at room temperature . It has a molecular weight of 197.625 . The compound is soluble in water and ethanol . Its melting point is 140-142°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antileishmanial Properties : Researchers have investigated derivatives of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole (including our compound) for their antileishmaniasis activity against Leishmania amazonensis and Leishmania braziliensis . These studies explore the potential of this compound as an antiparasitic agent.
Oligonucleotide Synthesis
- Activation in DNA and RNA Synthesis : 1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) serve as acidic activators in oligonucleotide synthesis, facilitating efficient coupling reactions . Their use enhances the efficiency of DNA and RNA assembly.
Safety and Hazards
While specific safety and hazard information for 4-(1H-tetrazol-1-yl)aniline hydrochloride is not available, general safety practices for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
properties
IUPAC Name |
4-(tetrazol-1-yl)aniline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUJIKBOBRTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-1-yl)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.